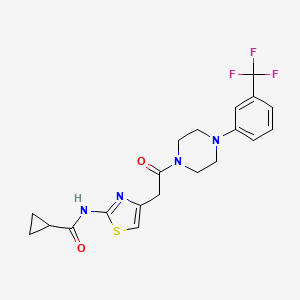

N-(4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)cyclopropanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of thiazole, a heterocyclic compound that contains sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Synthesis Analysis

The synthesis of similar compounds has been achieved through one-pot cascade reactions . For instance, 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles have been synthesized through the reaction of 3-mercapto[1,2,4]triazoles with trifluoromethyl-β-diketones .Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of sulfur and nitrogen atoms at positions 1 and 3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis

Thiazoles undergo various chemical reactions due to the presence of sulfur and nitrogen atoms. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

- Microwave-assisted synthesis techniques have been employed to create hybrid molecules incorporating structures similar to the queried compound, leading to the discovery of compounds with antimicrobial, antilipase, and antiurease activities. This method underscores the potential of such compounds in medicinal chemistry for developing new therapeutic agents (Başoğlu et al., 2013).

Antimicrobial Studies

- Schiff base and thiazolidinone derivatives of 1-cyclopropyl-6-fluoro-7-[4-(2,3-dichlorophenyl)piperazin-1-yl]-4-quinolone have demonstrated significant antimicrobial activity against various strains, indicating the potential of such compounds in developing new antibacterial and antifungal agents (Patel & Patel, 2010).

Tuberculostatic Activity

- Compounds featuring the phenylpiperazine moiety have been synthesized and evaluated for their tuberculostatic activity, showing potential as treatments against tuberculosis with minimum inhibiting concentrations within a specific range, highlighting the role of these compounds in addressing global health challenges like TB (Foks et al., 2004).

Synthesis and Evaluation as Antimicrobial Agents

- Novel compounds derived from similar molecular frameworks have been synthesized and evaluated for their antimicrobial activities, showing moderate to good effectiveness against tested bacterial and fungal strains. This research indicates the versatility of such structures in the development of new antimicrobial agents (Jadhav et al., 2017).

Design and Synthesis for Anticancer Evaluation

- Derivatives incorporating similar structural elements have been designed, synthesized, and evaluated for their anticancer activity, revealing some compounds with higher activities than reference drugs against various cancer cell lines. Such studies suggest the therapeutic potential of these compounds in cancer treatment (Ravinaik et al., 2021).

Inhibition of Soluble Epoxide Hydrolase

- A series of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase were identified, demonstrating the importance of the triazine heterocycle for potency and selectivity. This research highlights the potential pharmacological applications of these compounds in modulating enzymatic activity (Thalji et al., 2013).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the available resources, similar compounds have been found to bind with the DNA duplex . They demonstrate a strong binding affinity with double-helical DNA, particularly within the minor groove, resulting in the formation of a stable complex .

Future Directions

The future directions in the research of thiazole derivatives could involve the design and development of new compounds with enhanced biological activities and lesser side effects . The synthesis of new derivatives and their evaluation for various biological activities could be a promising area of research .

Properties

IUPAC Name |

N-[4-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N4O2S/c21-20(22,23)14-2-1-3-16(10-14)26-6-8-27(9-7-26)17(28)11-15-12-30-19(24-15)25-18(29)13-4-5-13/h1-3,10,12-13H,4-9,11H2,(H,24,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUMVKQZNADGKGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Bromophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2735430.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-nitrophenyl)sulfonylpiperazine](/img/structure/B2735432.png)

![2-[(2-ethylphenyl)amino]-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2735442.png)

![3-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2735444.png)

![Methyl 4-(pyrazolo[1,5-a]pyridin-5-ylcarbamoyl)benzoate](/img/structure/B2735449.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2735450.png)